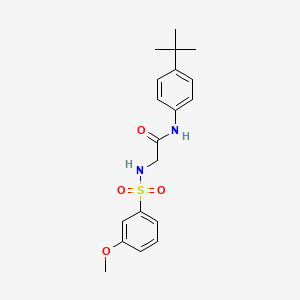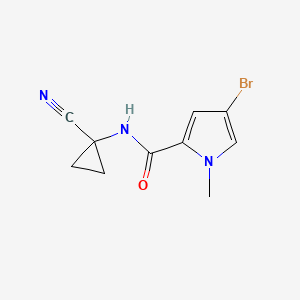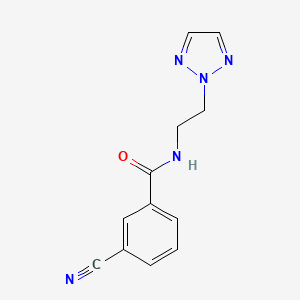![molecular formula C8H14ClN3S B2636551 [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride CAS No. 1609403-51-1](/img/structure/B2636551.png)
[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609403-51-1 . Its molecular weight is approximately 256.2 . The IUPAC name for this compound is 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethan-1-amine dihydrochloride .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is -20°C or 28°C .Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Formation
The synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives involves reactions of 2-aminothiazoles with ethyl acetoacetate, leading to a series of derivatives which can be further modified to form corresponding amines through reduction processes (Veretennikov & Pavlov, 2013). This process exemplifies the foundational chemical reactions employed to derive complex structures from simpler ones, showcasing the versatility of thiazolopyrimidin derivatives in chemical synthesis.
Biological Activities
A study on the synthesis, characterisation, and in vitro antibacterial evaluation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines revealed that some derivatives demonstrate potential as antibacterial agents, indicating the utility of these compounds in developing new antimicrobial therapies (Etemadi et al., 2016).
Molecular Interaction and Mechanism Studies
Research on the synthesis and structure of thiazolopyrimidine derivatives under ultrasonic activation has provided insights into the molecular interactions and mechanisms leading to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, among other compounds. The detailed structural determination through NMR and IR spectroscopy offers a deeper understanding of the chemical properties of these derivatives (Vasilkova, Nikulin, & Krivenko, 2020).
Antimicrobial and Antifungal Potentials
Compounds synthesized from thiazolopyrimidine derivatives have been screened for activity against various microorganisms, including bacteria and fungi, demonstrating the potential for these compounds in developing new antimicrobial and antifungal agents. These studies highlight the biological efficacy of thiazolopyrimidine derivatives and their role in pharmaceutical research (Rinaldi, Pecorari, Cermelli, & Malagoli, 1993).
Advanced Synthesis Methods
Innovative synthesis techniques, such as those employing microwave irradiation, have been explored for creating new thiazolopyrimidinones, illustrating the ongoing advancement in chemical synthesis methodologies aimed at improving efficiency and yield of bioactive compounds (Djekou, Gellis, El-Kashef, & Vanelle, 2006).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene. This intermediate is then reacted with thiourea to form 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine, which is subsequently converted to the dihydrochloride salt form." "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene", "ethyl 2-bromoacetate", "thiourea", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene.", "Step 2: React 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene with thiourea in the presence of a base such as sodium ethoxide to form 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine.", "Step 3: Convert 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine to the dihydrochloride salt form by reacting with hydrochloric acid." ] } | |
Número CAS |
1609403-51-1 |
Fórmula molecular |
C8H14ClN3S |
Peso molecular |
219.74 g/mol |
Nombre IUPAC |
2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3S.ClH/c9-3-2-7-6-12-8-10-4-1-5-11(7)8;/h6H,1-5,9H2;1H |
Clave InChI |
LMQBIBDYKJSQHL-UHFFFAOYSA-N |
SMILES |
C1CN=C2N(C1)C(=CS2)CCN.Cl.Cl |
SMILES canónico |
C1CN=C2N(C1)C(=CS2)CCN.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2636473.png)
![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)



triazin-4-one](/img/structure/B2636483.png)




